N-ethyl-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide
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Overview
Description
N~1~-ETHYL-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ETHYL-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of hydrazine derivatives with appropriate acylating agents under controlled conditions . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~1~-ETHYL-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinecarbothioamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinecarbothioamides.
Scientific Research Applications
N~1~-ETHYL-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-ETHYL-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-pyrazole derivatives: Share the pyrazole ring and nitro group but differ in the substituents attached to the ring.
Hydrazinecarbothioamide derivatives: Similar in having the hydrazinecarbothioamide moiety but differ in the other substituents.
Uniqueness
N~1~-ETHYL-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the combination of the pyrazole ring with a nitro group and the hydrazinecarbothioamide moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H14N6O3S |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
1-ethyl-3-[3-(3-nitropyrazol-1-yl)propanoylamino]thiourea |
InChI |
InChI=1S/C9H14N6O3S/c1-2-10-9(19)12-11-8(16)4-6-14-5-3-7(13-14)15(17)18/h3,5H,2,4,6H2,1H3,(H,11,16)(H2,10,12,19) |
InChI Key |
CYJSRPREOHOZJN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)CCN1C=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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